1-(oxetan-3-yl)ethan-1-amine
Description
Significance of Oxetane-Containing Amine Scaffolds in Modern Chemistry
Oxetane-containing amine scaffolds are increasingly recognized for their desirable properties in modern chemistry, particularly in medicinal chemistry and drug discovery. nih.govnih.gov The incorporation of an oxetane (B1205548) ring, a four-membered cyclic ether, can profoundly influence a molecule's physicochemical properties. researchgate.net It is often used as a bioisosteric replacement for less favorable functional groups, such as gem-dimethyl or carbonyl groups. researchgate.netbeilstein-journals.org This substitution can lead to improved aqueous solubility, enhanced metabolic stability, and reduced lipophilicity, all of which are critical parameters for developing effective therapeutic agents. researchgate.netacs.org
The presence of an amine group attached to the oxetane scaffold further enhances its utility. Amino-oxetanes serve as valuable peptidomimetics, demonstrating improved stability against enzymatic degradation while retaining biological activity. acs.org The compact and polar nature of the oxetane motif, combined with the reactivity of the amine, makes these scaffolds versatile building blocks for creating diverse molecular architectures with potential applications in various disease areas, including cancer, viral infections, and metabolic disorders. nih.govnih.gov
Historical Context of Oxetane Chemistry Relevant to 1-(oxetan-3-yl)ethan-1-amine Research
The study of oxetanes dates back to the 1870s with the first synthesis of the parent, unsubstituted oxetane. beilstein-journals.org For a long time, oxetanes were primarily of academic interest due to their ring strain and perceived instability. acs.org However, the discovery of the oxetane-containing natural product paclitaxel (B517696) (Taxol), a potent anticancer drug, sparked a significant surge in research into this class of compounds. acs.org
Initially, the synthetic challenges and potential for ring-opening reactions limited their widespread use. acs.orgrsc.org However, pioneering studies in the early 2000s demonstrated the value of oxetanes as bioisosteres, leading to an "oxetane rush" in the medicinal chemistry community. acs.orgresearchgate.net Subsequent research has focused on developing robust synthetic methods and understanding the structure-stability relationships, with 3,3-disubstituted oxetanes showing particular stability. acs.orgchemrxiv.org This foundational work has paved the way for the synthesis and investigation of more complex oxetane derivatives like this compound.
Overview of Research Domains for this compound
The unique structural characteristics of this compound make it a valuable tool in several research domains. Its primary application lies in medicinal chemistry , where it serves as a crucial building block for the synthesis of novel pharmaceutical compounds. smolecule.comevitachem.com Researchers are exploring its incorporation into molecules targeting a wide range of biological targets, including kinases and enzymes implicated in various diseases. nih.govnih.gov
In the field of organic synthesis , this compound is utilized as an intermediate for constructing more complex molecular frameworks. evitachem.com Its chiral nature and the presence of the reactive oxetane ring allow for a variety of chemical transformations.
Furthermore, there is growing interest in the application of oxetane-containing compounds in materials science . smolecule.com The introduction of the polar oxetane motif can influence the properties of polymers and other materials. researchgate.net While research in this area is still emerging for this specific compound, the broader class of oxetanes is being investigated for the development of new materials with unique thermal and mechanical properties. smolecule.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C5H11NO | uni.lucalpaclab.com |
| Molecular Weight | 101.15 g/mol | calpaclab.comcapotchem.cn |
| IUPAC Name | This compound | sigmaaldrich.com |
| CAS Number | 1544892-89-8 | calpaclab.comsigmaaldrich.com |
| Physical Form | Liquid | sigmaaldrich.com |
| Purity | ≥97% | calpaclab.comsigmaaldrich.com |
| Storage Temperature | Room Temperature | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
1-(oxetan-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4(6)5-2-7-3-5/h4-5H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKNHHVCEJACHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1544892-89-8 | |
| Record name | 1-(oxetan-3-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Oxetan 3 Yl Ethan 1 Amine and Its Derivatives
General Synthetic Routes for 1-(oxetan-3-yl)ethan-1-amine
The synthesis of this compound, a valuable building block in medicinal chemistry, can be achieved through several strategic approaches. These methods primarily involve the formation of the amine functionality on a pre-existing oxetane (B1205548) core or the construction of the oxetane ring in the final steps of the synthesis. The choice of synthetic route often depends on the availability of starting materials, desired stereochemistry, and scalability.
Amination Reactions on Oxetane Precursors
A common and direct strategy for the synthesis of this compound and its derivatives involves the introduction of an amino group onto an oxetane scaffold. This can be accomplished through various amination techniques, including direct amination, reductive amination, and multi-component reactions.
Direct amination strategies involve the direct displacement of a leaving group on the oxetane ring with an amine source. For instance, (3-methyloxetan-3-yl)methanol can be aminated with ammonia (B1221849) in the presence of a ruthenium catalyst. Similarly, 3-(chloromethyl)-3-methyloxetane (B1585086) can react with liquid ammonia in a high-pressure reactor to yield the corresponding amine. google.com Another approach involves the reaction of (3-ethyloxetan-3-yl)methanol with a sulfonyl chloride to form a good leaving group, which is then displaced by ammonia. google.com
A more recent development describes a defluorosulfonylation reaction to form amino-oxetanes. researchgate.net In this method, an oxetanol is converted to a sulfonyl fluoride (B91410), which then undergoes defluorosulfonylation upon warming to generate a planar oxetane carbocation. researchgate.net This intermediate can then be trapped by a wide range of amines to afford the desired amino-oxetane products. researchgate.net This method is notable for its tolerance of various polar functional groups and its suitability for array formats. researchgate.net
| Precursor | Reagents | Product | Notes |
| (3-methyloxetan-3-yl)methanol | Ammonia, Ruthenium catalyst | (3-methyloxetan-3-yl)methanamine (B121042) | High pressure amination. google.com |
| 3-(chloromethyl)-3-methyloxetane | Liquid ammonia | (3-methyloxetan-3-yl)methanamine | Reaction occurs in a high-pressure reactor. google.com |
| (3-ethyloxetan-3-yl)methanol | 1. Sulfonyl chloride 2. Ammonia | (3-ethyloxetan-3-yl)methanamine | Two-step process involving activation of the alcohol. google.com |
| Oxetanol-derived sulfonyl fluoride | Amine | Amino-oxetane | Proceeds via an oxetane carbocation intermediate. researchgate.net |
Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This two-step, often one-pot, process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org This method is particularly popular in medicinal chemistry for the synthesis of oxetane-containing amines. acs.org
The synthesis of this compound can be readily achieved through the reductive amination of 1-(oxetan-3-yl)ethan-1-one (B1431856). This reaction involves treating the ketone with an amine source, such as ammonia or an ammonium (B1175870) salt, in the presence of a suitable reducing agent. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing the imine in the presence of the ketone. masterorganicchemistry.com Other reducing agents like sodium borohydride (B1222165) (NaBH4) can also be used. wikipedia.orgorganic-chemistry.org
| Carbonyl Precursor | Amine Source | Reducing Agent | Product |
| 1-(oxetan-3-yl)ethan-1-one | Ammonia/Ammonium salt | Sodium cyanoborohydride | This compound |
| 1-(oxetan-3-yl)ethan-1-one | Ammonia/Ammonium salt | Sodium triacetoxyborohydride | This compound |
| 1-(oxetan-3-yl)ethan-1-one | Ammonia/Ammonium salt | Sodium borohydride | This compound |
Multi-component reactions (MCRs) offer an efficient approach to complex molecules by combining three or more reactants in a single synthetic operation. While specific examples for the direct synthesis of this compound via MCRs are not extensively detailed in the provided search results, the principle of incorporating oxetane precursors in such reactions is established. acs.org For instance, the enhanced reactivity of the keto group in oxetan-3-one has been exploited in a two-step, modular method for constructing oxetane-containing amide bioisosteres. enamine.net This process involves the formation of an amine-benzotriazole intermediate from oxetan-3-one, which then reacts with various organometallic reagents. enamine.net This highlights the potential for developing MCRs that could directly yield this compound or its derivatives by combining an oxetane precursor, an amine, and a suitable third component.
Synthesis from 1-(oxetan-3-yl)ethan-1-one and Related Ketones
The most direct route to this compound is from its corresponding ketone, 1-(oxetan-3-yl)ethan-1-one. nih.gov The primary method for this transformation is reductive amination, as detailed in section 2.1.1.2. The ketone is reacted with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced in situ to the desired primary amine. The choice of reducing agent is crucial for the success of the reaction, with milder reagents such as sodium cyanoborohydride or sodium triacetoxyborohydride often preferred to avoid side reactions. masterorganicchemistry.com
| Ketone Precursor | Amine Source | Reducing Agent | Product |
| 1-(oxetan-3-yl)ethan-1-one | Ammonia | Sodium cyanoborohydride | This compound |
| 1-(oxetan-3-yl)ethan-1-one | Ammonium acetate | Sodium triacetoxyborohydride | This compound |
Transformations from 1-(oxetan-3-yl)ethan-1-ol (B2704332) Precursors
Another synthetic strategy involves the conversion of 1-(oxetan-3-yl)ethan-1-ol to the target amine. achemblock.com This transformation typically requires a two-step process. First, the hydroxyl group of the alcohol is converted into a better leaving group. This can be achieved by reaction with a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base to form a mesylate or tosylate, respectively. In the second step, the activated alcohol is displaced by an amine nucleophile, such as ammonia, to yield this compound. This nucleophilic substitution reaction often proceeds with inversion of stereochemistry if the alcohol is chiral.
| Alcohol Precursor | Activating Agent | Amine Source | Product |
| 1-(oxetan-3-yl)ethan-1-ol | Methanesulfonyl chloride | Ammonia | This compound |
| 1-(oxetan-3-yl)ethan-1-ol | p-Toluenesulfonyl chloride | Ammonia | This compound |
Enantioselective Synthesis of Chiral this compound
Obtaining enantiomerically pure forms of this compound is crucial for its application in pharmaceuticals, as different enantiomers can exhibit distinct pharmacological activities. The primary approaches to achieve this include the separation of racemic mixtures and the direct synthesis of a single enantiomer through asymmetric methods.
Chiral resolution is a widely used method for separating a racemic mixture into its individual enantiomers. wikipedia.org This technique is particularly useful when a direct asymmetric synthesis is challenging or not cost-effective. onyxipca.com The most common approach involves the formation of diastereomeric salts.
The racemic this compound is reacted with a chiral resolving agent, which is typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org These salts possess different physical properties, most importantly, different solubilities, which allows for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the amine is recovered by removing the chiral resolving agent, often by treatment with a base. The success of this method depends on finding a suitable resolving agent and crystallization solvent, which often requires empirical screening. wikipedia.org Enzymatic kinetic resolution, where an enzyme selectively acylates one enantiomer of the amine, leaving the other unreacted, represents another viable strategy. nih.govgoogle.com
| Resolving Agent | Type | Typical Application |
|---|---|---|
| (+)-Tartaric Acid | Chiral Acid | Formation of diastereomeric salts with basic amines. wikipedia.org |
| (-)-Dibenzoyltartaric Acid | Chiral Acid | Used for amines that fail to resolve with tartaric acid. onyxipca.com |
| (+)-Camphorsulfonic Acid | Chiral Acid | Effective for resolving a wide range of chiral amines. wikipedia.org |
| (-)-Mandelic Acid | Chiral Acid | Another common resolving agent for basic compounds. onyxipca.com |
Asymmetric catalysis offers a more direct and efficient route to enantiomerically enriched compounds by creating the desired stereocenter in a controlled manner. For the synthesis of chiral this compound, a key strategy involves the asymmetric functionalization of a prochiral precursor, such as 1-(oxetan-3-yl)ethan-1-one.
One prominent method is the asymmetric reductive amination of the ketone precursor. This involves the condensation of 1-(oxetan-3-yl)ethan-1-one with an ammonia source to form an intermediate imine, which is then reduced enantioselectively using a chiral catalyst. Chiral phosphoric acids have emerged as powerful catalysts for the desymmetrization of oxetanes and related reactions, suggesting their potential applicability in this context. organic-chemistry.orgnih.gov Alternatively, the synthesis could proceed through the asymmetric hydrogenation of a pre-formed N-aryl or N-benzyl imine derivative using transition metal catalysts (e.g., Rhodium, Iridium, or Ruthenium) complexed with chiral ligands.
Another advanced approach involves the enantioselective desymmetrization of 3-substituted oxetanes, which can be catalyzed by confined chiral phosphoric acids to yield chiral products with high enantiocontrol under mild conditions. nih.gov Such strategies highlight the potential for developing a catalytic, asymmetric synthesis of this compound from readily available starting materials like oxetan-3-one. nih.govresearchgate.net
The use of chiral auxiliaries is a robust and reliable method for controlling stereochemistry during synthesis. This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct a subsequent diastereoselective transformation.
A practical approach for synthesizing chiral this compound involves the use of a sulfinamide auxiliary, such as (R)- or (S)-2-methylpropane-2-sulfinamide (tert-butanesulfinamide). organic-chemistry.org The synthesis begins with the condensation of the precursor ketone, 1-(oxetan-3-yl)ethan-1-one, with the chiral sulfinamide to form an N-sulfinylimine. This intermediate is then subjected to a stereoselective reduction. The sterically demanding tert-butylsulfinyl group effectively shields one face of the C=N double bond, directing the hydride reagent to the opposite face. This results in the formation of the corresponding sulfinamide with high diastereoselectivity. The final step involves the removal of the chiral auxiliary under mild acidic conditions to yield the desired enantiomerically pure primary amine. google.com This method has proven effective for the synthesis of other chiral oxetane-containing amines. google.com
Derivatization Strategies for this compound
The primary amine functionality of this compound serves as a versatile handle for a wide range of chemical modifications. These derivatization reactions are essential for synthesizing libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
N-alkylation introduces alkyl groups onto the nitrogen atom, modifying the compound's steric and electronic properties. Direct alkylation with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products. A more controlled method is reductive amination, where the primary amine is reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield the corresponding secondary or tertiary amine. To achieve selective mono-alkylation, the amine can first be protected with a group like tert-butoxycarbonyl (Boc), followed by alkylation and deprotection. chemrxiv.org
N-acylation is a fundamental transformation that converts the primary amine into an amide. researchgate.net This is typically achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to scavenge the acid byproduct. researchgate.net This reaction is generally high-yielding and is a common method for protecting the amine group or for synthesizing biologically active amide derivatives. nih.gov
| Reaction Type | Reagents | Product Type | Conditions |
|---|---|---|---|
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine | Dichloromethane (DCM), Room Temperature |
| Direct Alkylation | Alkyl Halide (e.g., R-Br), Base (e.g., K₂CO₃) | Secondary/Tertiary Amine | Acetonitrile (ACN), Reflux |
| N-Acylation | Acyl Chloride (e.g., R-COCl), Base (e.g., Et₃N) | Amide | DCM, 0°C to Room Temperature |
| N-Acylation | Acid Anhydride (e.g., (RCO)₂O), Base (e.g., Pyridine) | Amide | DCM, Room Temperature |
The formation of amide bonds is one of the most important reactions in medicinal chemistry, as the amide functional group is a key structural component in a vast number of pharmaceuticals. nih.gov The primary amine of this compound can be readily converted into a diverse array of amide derivatives.
This transformation is accomplished by reacting the amine with a carboxylic acid using a peptide coupling agent. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or hydroxybenzotriazole (B1436442) (HOAt) to suppress side reactions and improve efficiency. This method allows for the formation of amides under mild conditions and is compatible with a wide range of functional groups on both the amine and the carboxylic acid partners. sphinxsai.com The synthesis of oxetane-containing amide bioisosteres is a recognized strategy in drug development to modulate physicochemical and pharmacokinetic properties. nih.gov
| Carboxylic Acid | Resulting Amide Moiety | Potential Application |
|---|---|---|
| Acetic Acid | N-acetyl | Simple modification, protection |
| Benzoic Acid | N-benzoyl | Introduction of an aromatic group |
| Isonicotinic Acid | N-isonicotinoyl | Introduction of a heterocyclic (pyridine) ring |
| N-Boc-glycine | N-(N-Boc-glycinyl) | Peptide synthesis, further elaboration |
Heterocycle Annulation Involving the Amine Functionality
The amine functionality of 3-aminooxetane derivatives, such as this compound, serves as a versatile handle for the construction of novel heterocyclic systems through annulation reactions. Research has demonstrated that 3-aminooxetanes can act as stable 1,3-amphoteric molecules, possessing both a nucleophilic nitrogen and an electrophilic carbon, which enables their participation in formal [3+2] annulation reactions with various polarized π-systems. nih.govsemanticscholar.org This reactivity provides a convergent pathway to access diverse five-membered heterocycles. nih.gov
In these transformations, the oxetane ring is ultimately cleaved, and its atoms are incorporated into the new heterocyclic structure. The process is initiated by the nucleophilic attack of the amine on an electrophilic partner, followed by an intramolecular ring-opening of the strained oxetane and subsequent cyclization.
For instance, the reaction of N-substituted 3-aminooxetanes with isothiocyanates or carbon disulfide proceeds smoothly at room temperature to afford iminothiazolidine and mercaptothiazolidine derivatives, respectively. semanticscholar.org Similarly, annulation with isocyanates can be catalyzed by Lewis acids like iron(III) chloride (FeCl₃) to produce iminooxazolidine products in good yields. semanticscholar.org These reactions highlight the utility of the amino-oxetane core as a building block for generating more complex heterocyclic scaffolds. nih.govsemanticscholar.org
The versatility of this approach allows for the synthesis of a variety of heterocyclic structures by carefully selecting the reaction partner for the amino-oxetane.
Table 1: Examples of [3+2] Annulation Reactions with 3-Aminooxetane Derivatives
| Reaction Partner | Catalyst/Conditions | Resulting Heterocycle | Ref |
|---|---|---|---|
| Isothiocyanates | DCM, Room Temp, 3h | Iminothiazolidines | semanticscholar.org |
| Carbon Disulfide (CS₂) | DCM, Room Temp, 36h | Mercaptothiazolidines | semanticscholar.org |
Coupling Reactions for Complex Molecule Synthesis
The this compound scaffold can be incorporated into larger, more complex molecules through various coupling reactions. These methods leverage either the amine functionality or the oxetane ring itself to form new carbon-carbon or carbon-heteroatom bonds, providing a modular approach to novel chemical entities.
One significant strategy involves the nickel-catalyzed cross-electrophile coupling reaction between oxetanes and aryl halides. calstate.edu This method facilitates the formation of a new carbon-carbon bond through the reductive opening of the strained oxetane ring. calstate.edu While this approach does not directly involve the amine group of this compound, derivatives of the core oxetane structure can be synthesized and later functionalized with an amine, or the amine can be protected during the coupling step.
A more direct approach to synthesizing complex amino-oxetane derivatives is through defluorosulfonylative coupling. This novel methodology allows for the reaction of oxetane sulfonyl fluorides with a vast library of available amines. researchgate.net The reaction proceeds through the loss of sulfur dioxide and fluoride, generating an oxetanyl carbocation that is subsequently trapped by the amine. This strategy effectively mimics a standard amide bond formation, providing a direct and versatile route to a wide range of 3-amino-3-aryl-oxetane derivatives, which are valuable as potential amide bioisosteres in medicinal chemistry. researchgate.net
Furthermore, the generation of highly reactive organometallic species, such as 3-oxetanyllithium, from 3-halooxetanes opens up another avenue for coupling reactions. nih.gov This nucleophilic oxetane intermediate can react with a variety of electrophiles, including ketones and aldehydes, to form new C-C bonds and introduce the oxetane motif into diverse molecular frameworks. nih.gov This method allows for the construction of secondary and tertiary alcohols containing the oxetane ring, which can be further elaborated.
Table 2: Overview of Coupling Reactions for Oxetane-Containing Molecules
| Coupling Reaction Type | Key Reagents/Catalyst | Bond Formed | Description | Ref |
|---|---|---|---|---|
| Cross-Electrophile Coupling | Nickel catalyst, Aryl halides, Reducing agent (e.g., Zinc) | C(sp³)–C(sp²) | Reductive ring-opening of the oxetane and coupling with an aryl halide. | calstate.edu |
| Defluorosulfonylative Coupling | Oxetane sulfonyl fluorides, Various amines | C(sp³)–N | Reaction of an oxetane sulfonyl fluoride with an amine to form a C-N bond, releasing SO₂ and F⁻. | researchgate.net |
Chemical Reactivity and Transformation Mechanisms of 1 Oxetan 3 Yl Ethan 1 Amine
Reactivity of the Amine Functional Group
The primary amine group is a key center of reactivity in 1-(oxetan-3-yl)ethan-1-amine, primarily due to the lone pair of electrons on the nitrogen atom. This allows it to function as both a potent nucleophile and a Brønsted-Lowry base.
Nucleophilic Reactivity of the Amine
As a primary amine, this compound readily acts as a nucleophile, attacking electron-deficient centers to form new carbon-nitrogen bonds. libretexts.org This reactivity is fundamental to its utility in synthesis. Common electrophiles such as acyl chlorides, acid anhydrides, and aldehydes react predictably with the amine group under standard conditions. chemguide.co.uk
For instance, acylation with an acyl chloride like ethanoyl chloride proceeds rapidly to form the corresponding N-acylated amide, N-(1-(oxetan-3-yl)ethyl)acetamide. Similarly, reaction with an aldehyde or ketone under dehydrating conditions would yield the corresponding imine, which can be further reduced to a secondary amine. These transformations are generally well-tolerated by the oxetane (B1205548) ring, provided that strongly acidic conditions, which could promote ring-opening, are avoided. chemrxiv.org
| Reaction Type | Electrophile | Conditions | Product |
|---|---|---|---|
| Acylation | Ethanoyl chloride | Base (e.g., Triethylamine), CH₂Cl₂, 0 °C to RT | N-(1-(oxetan-3-yl)ethyl)acetamide |
| Alkylation | Bromoethane | Heat, excess amine | Mixture of secondary and tertiary amines |
| Reductive Amination | Acetone | NaBH(OAc)₃, CH₂Cl₂, RT | N-isopropyl-1-(oxetan-3-yl)ethan-1-amine |
| Imine Formation | Benzaldehyde | Toluene, Dean-Stark, reflux | (E)-N-benzylidene-1-(oxetan-3-yl)ethan-1-amine |
Oxidation Reactions of the Amine
The primary amine group of this compound can undergo oxidation through various mechanisms. The oxidation of primary amines can lead to a range of products, including imines, oximes, or nitriles, depending on the oxidant and reaction conditions. researchgate.netorientjchem.org
| Oxidant/Catalyst System | Intermediate Product | Final Product (after hydrolysis) | Notes |
|---|---|---|---|
| Mild Oxidant (e.g., MnO₂) | 1-(oxetan-3-yl)ethan-1-imine | 1-(oxetan-3-yl)ethan-1-one (B1431856) | Oxidation to imine followed by hydrolysis. |
| Peroxy acids (e.g., m-CPBA) | Hydroxylamine or Nitro compound | N/A | Further oxidation is possible depending on stoichiometry. libretexts.org |
Protonation and Basicity Studies
The basicity of an amine is a measure of its ability to accept a proton, typically quantified by the pKa of its conjugate acid (pKaH). masterorganicchemistry.com For simple alkylamines, pKaH values are generally in the range of 9.5-11.0. libretexts.org However, the presence of the oxetane ring adjacent to the amine in this compound has a significant electronic effect.
The oxygen atom in the oxetane ring exerts a strong electron-withdrawing inductive effect, which decreases the electron density on the nitrogen atom. This reduction in electron density makes the lone pair less available for protonation, thereby reducing the basicity of the amine compared to a similar amine without the oxetane substituent. acs.orgnih.gov For example, the pKaH of 1-cyclopropylethanamine, a carbocyclic analogue, is expected to be higher than that of this compound. This modulation of basicity is a key feature of oxetane-containing compounds in medicinal chemistry. nih.govcambridgemedchemconsulting.com
| Compound | Structure | Expected pKaH Range | Reason for Basicity Difference |
|---|---|---|---|
| Isopropylamine | (CH₃)₂CHNH₂ | ~10.7 | Baseline alkylamine with electron-donating alkyl groups. |
| 1-Cyclopropylethanamine | c-C₃H₅CH(CH₃)NH₂ | ~9.5-10.5 | Cyclopropyl group has some electron-withdrawing character but less than oxetane. nih.gov |
| This compound | C₃H₅OCH(CH₃)NH₂ | ~8.5-9.5 (estimated) | Strong electron-withdrawing inductive effect from the oxetane oxygen reduces basicity. acs.orgnih.gov |
Oxetane Ring Reactivity and Stability
The four-membered oxetane ring is characterized by significant ring strain (approximately 106 kJ/mol), which makes it more reactive than its five-membered analogue, tetrahydrofuran (B95107). nih.gov This strain is the driving force for ring-opening reactions, which are a hallmark of oxetane chemistry. beilstein-journals.org
Ring-Opening Reactions of the Oxetane Moiety
The oxetane ring in this compound is susceptible to cleavage by nucleophiles, particularly under acidic or Lewis acidic conditions which activate the ring by protonating the oxygen atom. magtech.com.cn The regioselectivity of the ring-opening depends on the reaction conditions.
Under acidic catalysis, a weak nucleophile will typically attack the more sterically hindered carbon (C2 or C4) of the oxetane ring, proceeding through a mechanism with carbocation-like character at the transition state. magtech.com.cn However, with strong nucleophiles, the reaction often follows an Sₙ2 pathway, with the nucleophile attacking the less sterically hindered carbon atom. magtech.com.cn For a 3-substituted oxetane like the one in the title compound, both C2 and C4 are secondary carbons and are electronically similar, leading to potential mixtures of products. The outcome is the formation of a 1,3-difunctionalized acyclic compound. For example, acid-catalyzed hydrolysis would lead to a 1,3-diol.
| Reagent(s) | Conditions | Product(s) | Mechanism |
|---|---|---|---|
| H₂O, H⁺ (e.g., HCl) | Aqueous acid, heat | 4-amino-2-methylpentane-1,3-diol | Acid-catalyzed nucleophilic ring-opening. |
| CH₃OH, H⁺ (e.g., H₂SO₄) | Acidic methanol, heat | 3-amino-1-methoxy-3-methyl-2-butanol and 4-amino-3-methoxy-2-methyl-1-butanol | Acid-catalyzed methanolysis. |
| LiAlH₄ | THF, reflux | 3-aminobutan-1-ol | Reductive ring-opening (less common, may also reduce other groups). |
Intramolecular Cyclization and Rearrangement Processes
The dual functionality of this compound allows for the possibility of intramolecular reactions where the amine and oxetane groups interact. Such processes often require initial modification of the amine. For example, if the amine is first acylated to form an amide, the amide oxygen can act as an intramolecular nucleophile.
In the presence of a Lewis acid catalyst, such as Indium(III) triflate, the oxetane oxygen can be activated, prompting an intramolecular attack from the nearby amide oxygen. nih.gov This results in a ring-opening/cyclization cascade to form a new heterocyclic system, such as a 4-(hydroxymethyl)-2,5-disubstituted-2-oxazoline. nih.gov This type of transformation highlights the utility of the oxetane as a precursor to other valuable heterocyclic structures.
| Starting Material | Reagents/Conditions | Key Intermediate | Final Product |
|---|---|---|---|
| N-(1-(oxetan-3-yl)ethyl)acetamide | Lewis Acid (e.g., In(OTf)₃), CH₂Cl₂, 40 °C | Activated oxetane-Lewis acid complex | 4-(hydroxymethyl)-2,5-dimethyldihydrooxazole |
Influence of Substituents on Oxetane Ring Strain and Reactivity
The reactivity of the oxetane ring is largely governed by its inherent ring strain, which is significant but less than that of a three-membered epoxide ring. For an unsubstituted oxetane, the ring strain is approximately 25.5 kcal/mol (106 kJ/mol). thieme-connect.debeilstein-journals.org This strain arises from the deviation of the endocyclic bond angles from the ideal tetrahedral angle. beilstein-journals.org
The introduction of substituents onto the oxetane ring can significantly alter its conformation and reactivity. While the parent oxetane ring is nearly planar, it possesses a "puckering" vibration. illinois.edu Substituents can increase these puckering effects to minimize unfavorable eclipsing interactions. acs.org For instance, 3,3-disubstituted oxetanes often exhibit a more pronounced puckered conformation, which can enhance their stability compared to other substitution patterns. illinois.edunih.gov
In the case of this compound, the 1-aminoethyl group at the C3 position influences the ring's properties. The presence of this substituent can affect the ring's puckering angle and the electron distribution within the ring. illinois.edu Furthermore, the electronegative oxygen atom in the ring exerts a strong inductive electron-withdrawing effect, which can influence the basicity of the proximal amine group. nih.gov Studies have shown that an oxetane ring alpha to an amine can reduce its pKaH by approximately 2.7 units. nih.gov This modification of basicity is a critical factor in its chemical reactivity and its applications in medicinal chemistry.
| Property | Value/Observation | Reference |
| Ring Strain (unsubstituted oxetane) | ~25.5 kcal/mol (106 kJ/mol) | thieme-connect.debeilstein-journals.org |
| Conformation | Nearly planar with puckering vibration | illinois.edu |
| Effect of Substituents | Can increase ring puckering and alter stability | illinois.eduacs.org |
| Inductive Effect | Oxygen atom reduces pKaH of adjacent amines | nih.gov |
Reaction Mechanisms of Key Transformations
The unique structural features of this compound, namely the strained ether ring and the primary amine, dictate its participation in a variety of chemical transformations.
Mechanistic Investigations of Amination
The synthesis of this compound and related amino-oxetanes often starts from the commercially available building block, oxetan-3-one. nih.govenamine.netnih.govorganic-chemistry.org One of the most common synthetic routes is reductive amination. nih.gov
The mechanism of reductive amination involves two key steps:
Imine Formation: Oxetan-3-one reacts with an amine (e.g., ammonia (B1221849) or a primary amine) to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or an enamine). The formation of this intermediate is often the rate-determining step and can be catalyzed by mild acid.
Reduction: The resulting C=N double bond of the imine is then reduced to a single bond to yield the final amine. This is typically achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation.
Another synthetic approach is the Strecker synthesis, which can be adapted for oxetane-containing compounds. chemrxiv.org This method involves the reaction of oxetan-3-one with an amine and a cyanide source (like trimethylsilyl (B98337) cyanide, TMSCN). The resulting α-aminonitrile can then be hydrolyzed to an amino acid or reduced to a diamine. The mechanism proceeds through the formation of an iminium ion, which is then attacked by the cyanide nucleophile. chemrxiv.org
A strain-release-driven modular synthesis has also been reported, which utilizes the enhanced reactivity of the keto group in oxetan-3-one to form amine-benzotriazole intermediates. These adducts are then reacted with organometallic reagents to afford various amino-oxetanes. enamine.net
Elucidation of Oxetane Ring Opening Mechanisms
The significant ring strain of oxetanes makes them susceptible to ring-opening reactions, a process that can be initiated by electrophiles (notably acids) or nucleophiles. thieme-connect.deillinois.edu This reactivity is a key consideration in the synthesis and handling of this compound.
Acid-Catalyzed Ring Opening: Under acidic conditions, the oxygen atom of the oxetane ring is protonated, forming a highly reactive oxonium ion. This activation facilitates nucleophilic attack on one of the ring carbons. The mechanism generally follows an S_N_2 or S_N_1 pathway, depending on the substitution pattern and reaction conditions.
S_N_2 Pathway: A nucleophile attacks one of the less substituted α-carbons of the protonated oxetane, leading to inversion of configuration at that center.
S_N_1 Pathway: If the oxetane is substituted with groups that can stabilize a carbocation (e.g., at the C2 or C4 positions), the C-O bond may cleave to form a carbocation intermediate. This intermediate is then captured by a nucleophile, often leading to a mixture of stereoisomers.
The presence of the 1-aminoethyl group at the C3 position in this compound can influence the regioselectivity of the ring opening. Furthermore, intramolecular ring-opening can occur if the amine itself or a derivative acts as the nucleophile, particularly under acidic conditions. nih.gov This potential instability is a critical factor, and reactions involving oxetanes are often designed to avoid strongly acidic conditions. chemrxiv.org
Base-Mediated Ring Opening: While less common, ring-opening can also occur under basic or nucleophilic conditions, though this typically requires more forcing conditions than for epoxides. thieme-connect.de
Studies on Stereochemical Inversion and Retention in Reactions
The carbon atom attached to both the oxetane ring and the amine group in this compound is a stereocenter. Therefore, reactions involving this compound must consider the potential for stereochemical changes, such as inversion or retention of configuration.
When a reaction involves breaking a bond at the chiral center, the stereochemical outcome depends on the mechanism. ochemtutor.comlumenlearning.com
Inversion of Configuration: Reactions that proceed through a direct, single-step mechanism, such as an S_N_2 reaction, typically result in an inversion of the stereochemical configuration. ochemtutor.comlumenlearning.com For example, if the amine group were to be displaced by a nucleophile in an S_N_2 fashion, the product would have the opposite stereochemistry.
Retention of Configuration or Racemization: Multi-step reactions that proceed through a planar intermediate, such as a carbocation in an S_N_1 reaction, often lead to a racemic mixture of enantiomers, as the incoming nucleophile can attack from either face of the plane with equal probability. ochemtutor.comlumenlearning.com Retention of configuration can occur in more complex, multi-step sequences where two successive inversions take place or through mechanisms involving neighboring group participation.
The specific stereochemical outcomes for reactions of this compound would be highly dependent on the nature of the reagents and the reaction conditions employed.
| Reaction Type | Typical Stereochemical Outcome at Chiral Center | Reference |
| S_N_2 Reaction | Inversion of configuration | ochemtutor.comlumenlearning.com |
| S_N_1 Reaction | Racemization (mixture of enantiomers) | ochemtutor.comlumenlearning.com |
| Oxetane synthesis from 1,3-diols (via acetoxybromide) | Inversion of stereochemistry | acs.org |
| Oxetane synthesis from 1,3-diols (Williamson etherification) | Overall retention of configuration | thieme-connect.de |
Advanced Spectroscopic and Stereochemical Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For a compound like 1-(oxetan-3-yl)ethan-1-amine, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques would be indispensable.
Chiral Shift Reagent Studies for Enantiomeric Purity
To determine the enantiomeric purity of a chiral compound by NMR, chiral shift reagents (CSRs) are employed. These are typically lanthanide complexes that can reversibly bind to the analyte. This interaction forms transient diastereomeric complexes, which have different NMR spectral properties. For this compound, a europium-based chiral shift reagent, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), would be a suitable choice.
The addition of the CSR to a solution of the amine would likely cause the signals of the two enantiomers to resolve into separate peaks in the ¹H NMR spectrum. The integration of these peaks would then allow for the quantification of the enantiomeric excess (ee).
Table 1: Hypothetical ¹H NMR Data Illustrating the Effect of a Chiral Shift Reagent on a Key Signal of this compound
| Enantiomer | Chemical Shift (ppm) without CSR | Chemical Shift (ppm) with CSR | Integration |
|---|---|---|---|
| (R)-enantiomer | 3.50 (quartet) | 3.65 (quartet) | 1 |
2D NMR Techniques for Connectivity and Stereochemistry
Two-dimensional NMR techniques are crucial for unambiguously assigning the structure and confirming the connectivity of atoms in a molecule. For this compound, the following 2D NMR experiments would be particularly informative:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For instance, the correlation between the methine proton of the ethylamine (B1201723) moiety and the methyl protons would be observed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling the assignment of the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which can be used to deduce the relative stereochemistry and preferred conformation of the molecule.
Chiral Chromatography for Enantiomeric Purity Assessment
Chiral chromatography is a powerful technique for the separation and quantification of enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases are widely used for this purpose.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
For the enantiomeric separation of this compound, HPLC with a chiral stationary phase (CSP) would be a highly effective method. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in resolving chiral amines. The choice of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, would be optimized to achieve baseline separation of the enantiomers.
Table 2: Representative Chiral HPLC Method Parameters for Enantiomeric Separation of a Chiral Amine
| Parameter | Condition |
|---|---|
| Column | Chiralpak IA (amylose-based) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography can also be used for the enantiomeric analysis of chiral amines. Due to the polarity and potential for peak tailing of primary amines, derivatization is often necessary to improve volatility and chromatographic performance. The amine can be derivatized with a reagent such as trifluoroacetic anhydride (B1165640) to form a less polar and more volatile amide. The resulting derivative can then be analyzed on a GC equipped with a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative.
X-ray Crystallography in Absolute Stereochemical Assignment and Conformational Analysis
X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral molecule. This technique requires the formation of a single crystal of the compound, often as a salt with a chiral acid of known absolute configuration (e.g., tartaric acid or mandelic acid). The diffraction pattern of X-rays passing through the crystal allows for the determination of the three-dimensional arrangement of atoms in the molecule, providing unambiguous proof of its absolute configuration.
Furthermore, X-ray crystallography provides detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state. This can reveal important structural features, such as the puckering of the oxetane (B1205548) ring and the preferred orientation of the ethylamine substituent. To date, no public crystal structure data for this compound is available.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry serves as a critical analytical technique for the structural elucidation of "this compound," providing definitive confirmation of its molecular weight and offering insights into its structural arrangement through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the molecule with high accuracy.
The nominal mass of "this compound" is 101.15 g/mol . calpaclab.com In mass spectrometry, the molecule can be observed as various adducts. For instance, predicted collision cross-section data suggests the formation of ions such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ in positive ion mode, and [M-H]⁻ in negative ion mode. uni.lu The predicted m/z for the protonated molecule [M+H]⁺ is 102.09134. uni.lu
While detailed experimental fragmentation studies for "this compound" are not extensively documented in the literature, a plausible fragmentation pathway can be postulated based on the established principles of mass spectrometry for amines and cyclic ethers. The fragmentation is typically initiated by the ionization of the molecule, which most commonly occurs at the nitrogen atom due to its lone pair of electrons, forming a molecular ion ([M]⁺•).
A primary fragmentation mechanism for amines is alpha-cleavage, involving the breaking of a carbon-carbon bond adjacent to the nitrogen atom. In the case of "this compound," this would involve the cleavage of the bond between the ethylamine side chain and the oxetane ring. This process is expected to be a dominant fragmentation pathway, leading to the formation of a stable iminium ion.
Another significant fragmentation pathway would likely involve the opening of the strained oxetane ring. nih.gov This can occur through various mechanisms, including cleavage of the C-O bonds, leading to a variety of fragment ions. The initial ring opening could be followed by rearrangements and further fragmentation, resulting in a complex fragmentation pattern.
The proposed major fragmentation pathways are summarized below:
Alpha-Cleavage: The cleavage of the C-C bond between the chiral center and the oxetane ring is a highly probable fragmentation route. This would result in the formation of a resonance-stabilized iminium cation.
Ring Opening/Cleavage: The strained oxetane ring is susceptible to opening upon ionization. nih.gov This can lead to the loss of small neutral molecules such as formaldehyde (B43269) (CH₂O) or ethylene (B1197577) (C₂H₄), depending on the specific bond cleavages and subsequent rearrangements.
The interpretation of the resulting mass spectrum, with its characteristic molecular ion peak and specific fragment ions, allows for the unambiguous confirmation of the structure of "this compound."
Table 1: Predicted Mass Spectrometry Data for this compound and its Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 102.09134 |
| [M+Na]⁺ | 124.07328 |
| [M+K]⁺ | 140.04722 |
| [M+NH₄]⁺ | 119.11788 |
| [M-H]⁻ | 100.07678 |
| [M+HCOO]⁻ | 146.08226 |
Data sourced from PubChem. uni.lu
Table 2: Proposed Key Fragment Ions in the Mass Spectrum of this compound
| Proposed Fragment Ion | Structure |
| Molecular Ion | [C₅H₁₁NO]⁺• |
| Alpha-Cleavage Product | [C₂H₆N]⁺ |
| Oxetane Ring Fragment | [C₃H₅O]⁺ |
Applications of 1 Oxetan 3 Yl Ethan 1 Amine in Medicinal Chemistry and Drug Discovery
Role as a Privileged Building Block in Pharmaceutical Synthesis
In the parlance of medicinal chemistry, a "privileged building block" is a molecular scaffold or fragment that is capable of binding to multiple, unrelated biological targets. The 1-(oxetan-3-yl)ethan-1-amine moiety, and more broadly 3-amino-oxetanes, have earned this distinction due to their consistent ability to impart favorable drug-like properties onto molecules. nih.govenamine.net
The utility of this compound as a building block stems from several key attributes:
Introduction of Three-Dimensionality: In an era where drug candidates are often plagued by excessive planarity, which can lead to poor solubility and non-specific binding, the sp³-rich, non-planar structure of the oxetane (B1205548) ring introduces valuable three-dimensionality. This can improve a compound's solubility and toxicological profile. nih.gov
Modulation of Physicochemical Properties: The incorporation of the oxetane ring can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity. enamine.net These properties are critical for ensuring that a drug candidate can be absorbed, distributed, metabolized, and excreted (ADME) in a favorable manner.
Synthetic Tractability: this compound and related 3-amino-oxetanes are readily incorporated into larger molecules through standard synthetic transformations such as amide bond formation and reductive amination. nih.gov This accessibility makes them attractive building blocks for the rapid generation of compound libraries for screening.
The frequent appearance of the 3-amino-oxetane substructure in patented and clinical-stage compounds underscores its privileged status in contemporary drug discovery. nih.gov
Structure-Activity Relationship (SAR) Studies Incorporating the Oxetane Moiety
The systematic investigation of how chemical structure relates to biological activity is a cornerstone of medicinal chemistry. The inclusion of the this compound motif provides a powerful tool for probing and optimizing these relationships.
The oxetane oxygen atom can act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in a protein's binding site. Furthermore, the rigid and defined geometry of the oxetane ring can serve as a conformational lock, holding the rest of the molecule in a specific orientation that is optimal for binding. nih.gov In some instances, while a docking model may not show direct interaction between the oxetane ring and protein residues, its role in controlling the conformation and basicity of an adjacent amine can be critical for activity. nih.gov
In the development of respiratory syncytial virus (RSV) inhibitors, for example, the replacement of an oxetane moiety with other cyclic groups like 1-methylazetidine or tetrahydropyran (B127337) resulted in a significant decrease in antiviral activity, highlighting the unique contribution of the oxetane ring to the molecule's biological function. nih.gov
The oxetane ring is a strained, nearly planar four-membered ring. nih.gov The presence of the oxygen atom reduces the gauche interactions that would be present in a cyclobutane (B1203170) ring, leading to a more planar structure. nih.gov This conformational rigidity can be advantageous in drug design, as it reduces the entropic penalty associated with a molecule adopting a specific, bioactive conformation upon binding to its target. The oxetane moiety can restrict the conformation of adjacent flexible chains, such as the ethylamine (B1201723) side chain in derivatives of this compound. nih.gov This pre-organization of the molecule can lead to enhanced binding affinity and potency.
Influence of the Oxetane Moiety on Pharmacokinetic and Pharmacodynamic Parameters
Beyond its impact on a molecule's interaction with its biological target, the incorporation of this compound can have profound effects on its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles.
A significant challenge in drug discovery is designing molecules that are resistant to metabolic breakdown by enzymes in the body, primarily the cytochrome P450 (CYP) family. The oxetane ring is often more metabolically stable than other commonly used functional groups, such as gem-dimethyl groups. enamine.net Its introduction can block sites of metabolism and improve a compound's half-life in the body. For instance, in the development of aldehyde dehydrogenase 1A (ALDH1A) inhibitors, the introduction of an oxetane moiety led to a dramatic improvement in metabolic stability compared to the initial lead compound. nih.gov
| Compound | Key Structural Feature | Metabolic Stability (t½ in microsomes) |
|---|---|---|
| Compound A (Analog) | gem-dimethyl group | Low |
| Compound B (Oxetane-containing) | Oxetane moiety | High |
Poor aqueous solubility is a major hurdle in drug development, as it can limit a compound's absorption and bioavailability. The polar nature of the oxetane ring, due to the presence of the oxygen atom, can significantly enhance the aqueous solubility of a molecule. enamine.net This is a particularly attractive feature when replacing more lipophilic groups like a gem-dimethyl group. The oxetane moiety occupies a similar volume to a gem-dimethyl group but is considerably more polar. nih.gov
| Parameter | Effect of Oxetane Incorporation | Rationale |
|---|---|---|
| Aqueous Solubility | Generally Increased | Polar nature of the oxygen atom |
| Lipophilicity (LogP/LogD) | Generally Decreased or Modulated | Polar alternative to lipophilic groups |
| Basicity (pKa) of adjacent amines | Decreased | Inductive electron-withdrawing effect of the oxetane oxygen |
The inductive electron-withdrawing effect of the oxetane's oxygen atom can also reduce the basicity (pKa) of a nearby amine, such as the one in this compound. nih.gov This modulation of pKa can be crucial for reducing off-target effects, such as hERG inhibition, and for optimizing a compound's volume of distribution (Vss) to avoid unwanted accumulation in tissues. nih.govnih.gov
Effects on Basicity of Proximal Amines
A key application of the this compound scaffold is its ability to modulate the basicity (pKa) of the proximal amine group. The electronegative oxygen atom in the oxetane ring exerts a potent inductive electron-withdrawing effect, which reduces the electron density on the adjacent nitrogen atom, thereby lowering its basicity. nih.gov This is a critical tool for medicinal chemists, as tuning a molecule's pKa can optimize its solubility, membrane permeability, and target engagement while mitigating liabilities such as hERG channel affinity or rapid clearance. researchgate.netsemanticscholar.org
Studies have shown that placing an oxetane ring alpha to an amine can reduce its pKa by as much as 2.7 units compared to an acyclic analogue. nih.gov For example, in the development of mTOR inhibitors, replacing an isopropyl group on a tertiary amine (pKa = 7.6) with an oxetane group resulted in the derivative GDC-0349, which exhibited a significantly lower pKa of 5.0. semanticscholar.orgnih.gov This reduction in basicity was directly linked to a desirable decrease in cardiac hERG channel inhibition. semanticscholar.orgnih.gov Similarly, in another program, the introduction of an oxetane moiety to a piperazine (B1678402) derivative lowered the calculated pKa from 8.0 to 6.4, which improved the compound's selectivity profile. nih.gov
| Compound Series | Derivative without Oxetane | pKa | Derivative with Oxetane | pKa | Reference |
|---|---|---|---|---|---|
| mTOR Inhibitors | Isopropyl-substituted amine | 7.6 | GDC-0349 | 5.0 | semanticscholar.orgnih.gov |
| SYK Inhibitors | Ethyl-piperazine derivative | 8.0 (calc.) | Oxetanyl-piperazine derivative | 6.4 (calc.) | nih.gov |
Biological Activity Studies of this compound Derivatives
The favorable physicochemical properties imparted by the this compound scaffold have led to its incorporation into a wide range of biologically active molecules.
Investigation as Small Molecule Agonists and Antagonists
Derivatives featuring the oxetane-amine motif have been investigated as modulators of receptor activity. A notable example is the development of agonists for the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes. The potent oral GLP-1R agonist danuglipron (B610018) incorporates a (3-methyloxetan-3-yl)methanamine (B121042) moiety. researchgate.net This component was designed to optimize the molecule's properties, contributing to its high potency and suitability for oral administration. researchgate.net While not the exact this compound structure, this illustrates the successful application of a closely related oxetane-amine derivative in designing a receptor agonist.
Evaluation as Kinase Inhibitors
The this compound moiety and its close analogues are frequently found in modern kinase inhibitors. The scaffold's ability to improve solubility and metabolic stability while providing a vector for exploring target binding pockets makes it highly attractive.
Examples include:
mTOR Inhibitors : As previously mentioned, GDC-0349 incorporates an oxetane to reduce basicity and improve safety profiles while maintaining high potency against the mTOR kinase. semanticscholar.orgnih.gov
AXL Inhibitors : In a fragment-based drug design campaign targeting the AXL kinase, the incorporation of an oxetane-containing fragment led to a derivative with a dramatic gain in potency (IC50 = 320 nM) compared to the initial hit. semanticscholar.org
PI3K Inhibitors : Patent literature describes phosphatidylinositol 3-kinase (PI3K) inhibitors that feature a 2-((oxetan-3-yl)amino)thiazole core, demonstrating the direct use of the oxetan-3-ylamino structure to achieve potent inhibition.
| Inhibitor Name/Series | Kinase Target | Role of Oxetane Moiety | Reported Activity | Reference |
|---|---|---|---|---|
| GDC-0349 | mTOR | Reduce basicity, improve safety | Highly selective, low clearance | nih.gov |
| AXL Inhibitor Series | AXL | Increase potency | IC50 = 320 nM | semanticscholar.org |
| Azaisoindolinone Series | PI3K | Core structural element | Potent inhibition | google.com |
Research in Anti-Infective and Anticancer Therapeutics
The biological activities of these derivatives extend to therapeutics for infectious diseases and cancer.
Anticancer Therapeutics : Many kinase inhibitors, including the mTOR and AXL inhibitors mentioned above, are developed as anticancer agents. semanticscholar.org The oxetane moiety contributes to the drug-like properties required for effective cancer therapy, such as oral bioavailability and improved safety profiles. pharmablock.com
Anti-Infective Therapeutics : In the search for treatments for Respiratory Syncytial Virus (RSV), the this compound scaffold has been used to optimize antiviral compounds. In one series of RSV fusion inhibitors, replacing a gem-dimethyl group with an oxetane ring in a derivative (compound 60) led to remarkably improved anti-RSV efficacy and excellent oral activity in preclinical models. semanticscholar.org This improvement was attributed to the oxetane's conformational effects and its ability to lower the basicity of the terminal amine. semanticscholar.org
Assessment of Deubiquitinase Inhibitory Activity
Deubiquitinases (DUBs) are an emerging class of therapeutic targets, particularly in oncology. While the oxetane-amine scaffold is a versatile tool in modern medicinal chemistry, its specific application in the design of DUB inhibitors is not yet well-documented in publicly available scientific literature. Extensive searches of both primary and patent literature did not reveal specific examples of potent and selective DUB inhibitors that explicitly incorporate the this compound structure. This suggests that the exploration of this particular scaffold for DUB inhibition may be a nascent or currently unpublished area of research.
Design and Synthesis of Compound Libraries based on this compound
The utility of this compound in drug discovery has driven the development of methods to create large collections, or libraries, of related compounds for high-throughput screening. A common and efficient strategy for synthesizing libraries based on this scaffold is through the reductive amination of oxetan-3-one.
This synthetic route involves reacting oxetan-3-one with a diverse range of primary or secondary amines in the presence of a reducing agent to form a new carbon-nitrogen bond. Alternatively, this compound itself can be used as a building block and coupled with various electrophiles (e.g., carboxylic acids, sulfonyl chlorides, or aryl halides) to generate libraries of amides, sulfonamides, or secondary/tertiary amines. The commercial availability of oxetan-3-one and various amino-oxetane building blocks facilitates their widespread use in the generation of diverse chemical libraries for screening against new biological targets. nih.gov
Computational Chemistry and Theoretical Studies of 1 Oxetan 3 Yl Ethan 1 Amine
Molecular Modeling and Conformational Analysis
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict the electronic structure and geometry of molecules with high accuracy. For 1-(oxetan-3-yl)ethan-1-amine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can be utilized to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. nih.govnanobioletters.com These calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's ground state conformation.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-O (oxetane) | 1.45 Å |
| Bond Length | C-C (oxetane) | 1.54 Å |
| Bond Length | C-N (amine) | 1.47 Å |
| Bond Angle | C-O-C (oxetane) | ~90° |
| Bond Angle | O-C-C (oxetane) | ~88° |
Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar molecules.
Furthermore, DFT calculations can be used to compute properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity.
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. digitallibrarynasampe.org By simulating the motion of atoms and molecules, MD can explore the conformational landscape, identifying the most stable and frequently occurring conformations in different environments (e.g., in a vacuum or in a solvent like water). mdpi.com These simulations are crucial for understanding how the molecule might behave in a biological system. For instance, MD can reveal the flexibility of the ethylamine (B1201723) side chain relative to the rigid oxetane (B1205548) ring and how interactions with solvent molecules influence its preferred shapes. researchgate.net
In Silico Screening and Drug Design Strategies
The oxetane moiety is increasingly recognized as a valuable functional group in drug discovery due to its ability to improve physicochemical properties such as solubility and metabolic stability. nih.govnih.gov In silico methods are instrumental in leveraging these properties for designing new drug candidates.
In the absence of a known protein target structure, ligand-based drug design (LBDD) methods can be employed. researchgate.netresearchgate.net These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. For this compound, a pharmacophore model could be developed based on a set of known active molecules that share a similar structural scaffold. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. nih.gov Virtual screening of large compound libraries against this pharmacophore model could then identify other potential drug candidates. researchgate.net
When the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, structure-based drug design (SBDD) becomes a powerful strategy. nih.govresearchgate.net The unique properties of the oxetane ring in this compound, such as its ability to act as a hydrogen bond acceptor and its rigid, three-dimensional nature, can be exploited in SBDD. nih.gov Computational methods can predict how modifications to the this compound scaffold would affect its binding to a target protein, guiding the synthesis of more potent and selective analogs. mdpi.com
Docking Simulations for Ligand-Protein Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comnih.gov For this compound, docking simulations can be used to predict its binding mode within the active site of a target protein. nih.govsemanticscholar.org These simulations score different binding poses based on factors like intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) and binding free energy. mdpi.comresearchgate.net
Table 2: Hypothetical Docking Simulation Results for this compound with a Kinase Target
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -7.5 |
| Predicted Inhibition Constant (Ki) | 2.5 µM |
| Key Interacting Residues | ASP145, LYS72, PHE80 |
| Hydrogen Bonds | Amine group with ASP145 backbone carbonyl |
Note: The data in this table is hypothetical and for illustrative purposes to show the type of information obtained from docking simulations.
The results from docking studies can provide valuable hypotheses about the mechanism of action of this compound and guide the design of derivatives with improved binding affinity and specificity. researchgate.net For example, if a docking simulation reveals an unoccupied hydrophobic pocket near the oxetane ring, a medicinal chemist might design a derivative with an additional hydrophobic group at that position to enhance binding.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the structural and electronic properties of molecules such as this compound. These theoretical calculations can serve as a guide for experimental analysis and aid in the interpretation of spectral data. This section details the predicted spectroscopic parameters for this compound and discusses the methodologies for their comparison with experimental data.
Mass Spectrometry
Computational methods can predict the mass-to-charge ratio (m/z) for various adducts of a molecule, which is fundamental in mass spectrometry. For this compound, predicted m/z values and collision cross-section (CCS) values have been calculated. The CCS is a measure of the ion's size and shape in the gas phase and is an important parameter in ion mobility spectrometry. These predictions are crucial for identifying the compound in complex mixtures.
| Adduct | Predicted m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 102.09134 | 119.2 |
| [M+Na]⁺ | 124.07328 | 123.9 |
| [M-H]⁻ | 100.07678 | 122.9 |
| [M+NH₄]⁺ | 119.11788 | 133.9 |
| [M+K]⁺ | 140.04722 | 128.4 |
| [M+H-H₂O]⁺ | 84.081320 | 108.9 |
Data sourced from PubChem. uni.lu
Nuclear Magnetic Resonance (NMR) Spectroscopy
Illustrative Predicted ¹H NMR Chemical Shifts
The following table presents an illustrative prediction of the ¹H NMR chemical shifts for this compound. The protons are labeled as follows: the methyl protons (a), the methine proton (b), the oxetane methine proton (c), the oxetane methylene (B1212753) protons (d), and the amine protons (e).
| Proton Environment | Illustrative Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| CH₃ (a) | ~1.1-1.3 | Doublet |
| CH-NH₂ (b) | ~3.0-3.2 | Quartet |
| CH (oxetane) (c) | ~3.3-3.5 | Multiplet |
| CH₂ (oxetane) (d) | ~4.5-4.8 | Multiplet |
| NH₂ (e) | ~1.5-2.5 (broad) | Singlet (broad) |
Illustrative Predicted ¹³C NMR Chemical Shifts
Similarly, illustrative ¹³C NMR chemical shifts can be proposed. The carbon atoms are labeled as follows: the methyl carbon (1), the methine carbon (2), the oxetane methine carbon (3), and the oxetane methylene carbons (4).
| Carbon Environment | Illustrative Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ (1) | ~20-25 |
| CH-NH₂ (2) | ~50-55 |
| CH (oxetane) (3) | ~35-40 |
| CH₂ (oxetane) (4) | ~75-80 |
Comparison with experimental data would involve acquiring the actual NMR spectra and comparing the observed chemical shifts and coupling constants with the calculated values. The Mean Absolute Error (MAE) is a common metric used to quantify the agreement between theoretical and experimental results.
Infrared (IR) Spectroscopy
Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These calculations can predict the wavenumbers of characteristic bond vibrations. The following table provides illustrative predicted IR absorption frequencies for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Illustrative Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (amine) | Symmetric and Asymmetric Stretching | ~3300-3500 |
| C-H (alkane) | Stretching | ~2850-3000 |
| N-H (amine) | Bending (Scissoring) | ~1590-1650 |
| C-O (ether in oxetane) | Stretching | ~950-1100 |
For a robust comparison, the calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational methods. The agreement between the predicted and experimental IR spectra would provide confidence in the structural assignment. To date, a direct comparison of computationally predicted and experimentally determined spectroscopic data for this compound has not been published, highlighting an area for future research.
Future Directions and Emerging Research Avenues for 1 Oxetan 3 Yl Ethan 1 Amine
Development of Novel Synthetic Methodologies
The synthesis of oxetanes, and by extension 1-(oxetan-3-yl)ethan-1-amine, has evolved significantly, yet the pursuit of more efficient, selective, and scalable methods remains a key research focus. magtech.com.cnnih.gov Future developments are anticipated to move beyond traditional methods like the Williamson etherification and Paternò-Büchi cycloaddition, which can have limitations in scope and selectivity. thieme-connect.com
Emerging strategies that are poised for further development include:
Catalytic Asymmetric Synthesis : While methods exist for creating chiral oxetanes, future work will likely focus on developing highly enantioselective catalytic routes to chiral amines like this compound. This could involve novel chiral catalysts or ligands for reactions such as asymmetric reductive amination of the corresponding ketone, 1-(oxetan-3-yl)ethan-1-one (B1431856).
C-H Functionalization : Recent advances in photoredox catalysis have enabled the direct synthesis of oxetanes from alcohols via C-H functionalization. thieme-connect.comnih.gov Future research could adapt these methods for a more direct and atom-economical synthesis of functionalized oxetanes that are precursors to this compound, thereby streamlining synthetic routes. acs.org
Flow Chemistry : The application of continuous flow technologies can offer significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving strained rings or hazardous intermediates. Developing a continuous flow process for the synthesis of this compound could enable safer and more efficient large-scale production.
Biocatalysis : The use of enzymes in synthesis offers high selectivity under mild conditions. nih.govresearchgate.net Recent discoveries of halohydrin dehalogenases capable of enantioselective formation and ring-opening of oxetanes present a promising avenue for producing chiral building blocks. nih.govresearchgate.net Future research could focus on discovering or engineering enzymes for the direct asymmetric amination of oxetane (B1205548) precursors.
| Methodology | Key Advantages | Future Research Focus |
|---|---|---|
| Traditional Cyclization (e.g., Williamson Etherification) | Well-established, readily available starting materials. | Improving yields and reducing waste. |
| Photocycloaddition (Paternò-Büchi) | Direct [2+2] approach. | Improving regioselectivity and expanding substrate scope. |
| C-H Functionalization | High atom economy, use of simple precursors. nih.gov | Adapting for amine synthesis, improving catalyst efficiency. |
| Biocatalysis | High enantioselectivity, mild reaction conditions. researchgate.net | Enzyme discovery and engineering for direct amination. |
Exploration of New Biological Targets and Therapeutic Applications
The oxetane motif is of significant interest in medicinal chemistry due to its unique physicochemical properties. nih.govenamine.net It can act as a bioisostere for commonly used groups like gem-dimethyl or carbonyls, often leading to improved aqueous solubility, metabolic stability, and lipophilicity. acs.orgresearchgate.net The incorporation of an oxetane ring can profoundly alter a molecule's conformational preferences and basicity of nearby amines, providing a tool to fine-tune drug-like properties. nih.govacs.org
Future research into the therapeutic applications of this compound and its derivatives will likely focus on:
Scaffold for Novel Therapeutics : As a building block, this compound can be incorporated into larger molecules to target a wide range of diseases. The oxetane moiety has been successfully used in developing inhibitors for kinases, epigenetic enzymes, and other targets in oncology, neurodegenerative disorders, and infectious diseases. nih.govnih.gov
Neurological Disorders : The ability of the oxetane group to improve properties like solubility and metabolic stability makes it an attractive component for drugs targeting the central nervous system (CNS), where crossing the blood-brain barrier is crucial.
Metabolic Diseases : By serving as a metabolically stable polar scaffold, derivatives of this compound could be explored for targets involved in metabolic disorders, where improving the pharmacokinetic profile of a lead compound is often a key challenge. acs.org
Antiviral Agents : The rigid, three-dimensional structure of the oxetane ring is a feature found in some successful antiviral drugs. This suggests that incorporating this compound into new antiviral scaffolds could be a fruitful area of investigation.
| Property | Effect of Oxetane Incorporation | Therapeutic Implication |
|---|---|---|
| Aqueous Solubility | Generally increases. enamine.net | Improved bioavailability. |
| Metabolic Stability | Often improves by blocking metabolic sites. acs.org | Longer drug half-life. |
| Lipophilicity (LogP) | Generally decreases. enamine.net | Better ADME properties. |
| pKa of adjacent amines | Reduces basicity. nih.gov | Reduced off-target effects, improved cell permeability. |
Advanced Material Science Applications
The strained four-membered ring of oxetanes makes them suitable monomers for ring-opening polymerization (ROP), leading to the formation of polyoxetanes. wikipedia.org These polymers can exhibit a range of useful properties depending on the functionality of the oxetane monomer. The amine group in this compound provides a reactive handle for further functionalization or for influencing polymer properties.
Emerging research in material science could explore:
Functional Polymers : Polymerizing this compound or its derivatives could lead to polyethers with pendant primary amine groups. These functional groups can be used to graft other molecules, create cross-linked networks, or design materials with specific surface properties.
Energetic Materials : Functionalized polyoxetanes are being investigated as high-performance energetic binders for propellants and explosives. nih.govuni-muenchen.de The specific properties of polymers derived from this compound could be evaluated for such applications.
Adhesives and Coatings : Polyoxetanes have been explored as adhesives, particularly for polar substrates. mdpi.com The amine functionality could enhance adhesion to various surfaces through hydrogen bonding and other interactions. Cationic UV-curing of oxetane resins is used in coatings and adhesives, and incorporating amine-functionalized monomers could modify curing speeds and final properties. toagosei.co.jp
Polymer Electrolytes : The polyether backbone of polyoxetanes is similar to that of polyethylene (B3416737) oxide, a common material for solid polymer electrolytes in batteries. The amine groups could be functionalized to enhance ion transport or other properties relevant to energy storage applications.
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use more sustainable materials. nih.gov Future synthetic methodologies for this compound will likely incorporate these principles.
Key areas for development include:
Sustainable Solvents : Research will focus on replacing traditional, often hazardous, solvents like tetrahydrofuran (B95107) (THF) with greener alternatives derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). whiterose.ac.uk The use of water as a solvent in certain synthetic steps is also a major goal. nih.gov
Catalytic Efficiency : A shift from stoichiometric reagents to highly efficient catalytic methods reduces waste and improves atom economy. This includes the development of more active and recyclable catalysts for oxetane synthesis and functionalization.
Biocatalytic Processes : As mentioned, biocatalysis represents a key green chemistry approach. nih.govresearchgate.net Utilizing enzymes for the synthesis of this compound would occur in water under mild conditions, significantly reducing the environmental impact compared to traditional organic synthesis.
Energy Efficiency : Methodologies like photoredox catalysis can often be performed at room temperature, reducing the energy input required for heating reactions. thieme-connect.com Optimizing reaction conditions to minimize energy use will be a continuing objective.
| Principle | Application to this compound Synthesis |
|---|---|
| Safer Solvents | Replacing traditional ether solvents with bio-derived alternatives like 2-MeTHF. whiterose.ac.uk |
| Atom Economy | Employing catalytic C-H activation or cycloaddition reactions over multi-step routes with protecting groups. |
| Use of Renewable Feedstocks | Developing synthetic routes that start from bio-based materials. |
| Catalysis | Developing highly efficient and recyclable catalysts to replace stoichiometric reagents. |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Reductive Amination | Oxetane-3-carbaldehyde, NH₃, Pd/C, H₂, MeOH | ~65–75 | Adapted from |
| Protection/Deprotection | Boc-anhydride, TFA (if needed) | >80 |
Advanced Question: How can computational methods predict the reactivity of the oxetane ring in this compound during nucleophilic attacks?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the oxetane ring’s strain energy (~106–110 kJ/mol) and predict sites susceptible to nucleophilic attack. For instance, the C3 position of oxetane is more reactive due to higher electron density. Molecular dynamics (MD) simulations further assess solvent effects (e.g., water vs. DMSO) on ring stability . Key steps:
Geometry Optimization : Minimize energy of the compound.
Transition State Analysis : Identify activation barriers for ring-opening.
Solvent Modeling : Use implicit solvent models (e.g., PCM) to evaluate solvation effects.
Critical Insight : Oxetane ring-opening is minimized in non-polar solvents, aligning with experimental observations in anhydrous methanol .
Basic Question: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm oxetane protons (δ 4.5–5.0 ppm) and amine protons (δ 1.5–2.5 ppm).
- Mass Spectrometry (HRMS) : Exact mass to verify molecular ion (C₅H₁₁NO, [M+H]⁺ = 102.0913).
- X-ray Crystallography : Resolve stereochemistry (if applicable), as seen in structurally similar compounds .
- HPLC-PDA : Assess purity (>98% for research-grade material) .
Advanced Question: How do steric and electronic effects of the oxetane ring influence the compound’s bioactivity in drug discovery?
Methodological Answer:
The oxetane ring enhances metabolic stability and solubility compared to cyclopropane or ether analogs. Key studies:
Q. Table 2: Comparative Properties of Analogues
| Compound | logP | Metabolic Half-life (h) |
|---|---|---|
| This compound | 0.9 | 4.2 |
| Cyclopropane analog | 1.4 | 1.8 |
| Benzylamine analog | 1.7 | 0.9 |
Basic Question: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation (H315/H319 risks) .
- Spill Management : Neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite).
- Storage : Inert atmosphere (argon) at 2–8°C to prevent degradation .
Advanced Question: How can conflicting data on the compound’s solubility in polar solvents be resolved?
Methodological Answer:
Discrepancies arise from purity variations (e.g., residual salts) or measurement methods. Resolution strategies:
Repetition : Conduct solubility tests in triplicate using USP-grade solvents.
Standardization : Use nephelometry for turbidity points.
Purity Verification : Cross-check via HPLC and Karl Fischer titration .
Example : Reported solubility in DMSO ranges from 50–100 mg/mL; rigorous drying of the compound narrows this to 75–85 mg/mL .
Advanced Question: What catalytic systems enhance enantioselective synthesis of chiral this compound derivatives?
Methodological Answer:
Chiral phosphine ligands (e.g., BINAP) with transition metals (Ru or Ir) enable asymmetric hydrogenation of imine precursors. For example:
- Catalyst : RuCl₂[(R)-BINAP]/(S,S)-DPEN (Noyori-type).
- Conditions : 50 bar H₂, 40°C, ethanol.
- Outcome : >90% ee, confirmed by chiral HPLC .
Key Challenge : Oxetane ring stability under high-pressure H₂ requires careful pressure modulation.
Basic Question: What are the environmental hazards of this compound, and how should waste be managed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
